1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
1,7-Dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic compound featuring an oxazolo[2,3-f]purine core fused with a dione moiety. The molecule includes a 3-phenylpropyl chain at position 3 and methyl groups at positions 1 and 7. This structural configuration confers selective binding to adenosine receptors, particularly the A2A subtype, as noted in tricyclic oxazolo[2,3-f]purinediones .
Properties
IUPAC Name |
4,7-dimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-11-22-14-15(19-17(22)25-12)20(2)18(24)21(16(14)23)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVZZKBIPUUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound belonging to the purine derivative class. Its biological activity has been of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine core and an oxazolo ring. Its molecular formula is , with a molecular weight of approximately 298.34 g/mol. The presence of the phenylpropyl group is significant for its interaction with biological targets.
Research indicates that this compound acts primarily as a modulator of serotonin receptors. Specifically, it has shown affinity for the 5-HT_1A , 5-HT_2A , and 5-HT_7 receptors, which are implicated in mood regulation and anxiety disorders. The compound's ability to bind to these receptors suggests potential applications in treating depression and anxiety-related conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant receptor binding affinity:
| Receptor Type | Binding Affinity (Ki in nM) |
|---|---|
| 5-HT_1A | 11 - 19 |
| 5-HT_2A | 15 - 253 |
| 5-HT_7 | Not specified |
These findings indicate that the compound has a strong interaction with serotonin receptors, which could translate into pharmacological effects .
In Vivo Studies
In vivo evaluations using animal models have further elucidated the compound's effects:
- Antidepressant Activity : In the forced swim test (FST), the compound exhibited antidepressant-like effects similar to established antidepressants like citalopram.
- Anxiolytic Effects : In the four-plate test (FPT), it demonstrated anxiolytic-like activity, suggesting its potential use in treating anxiety disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Depression : A study involving mice treated with varying doses of the compound showed a dose-dependent reduction in immobility time during FST, indicating enhanced mood and reduced depressive symptoms.
- Case Study on Anxiety : Another study reported that administration of the compound significantly decreased anxiety-like behavior in mice subjected to stress tests, reinforcing its anxiolytic properties .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good brain penetration capabilities due to its lipophilic nature. This characteristic is crucial for its efficacy as a central nervous system agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
- Core Structure: The oxazolo[2,3-f]purine core in the target compound distinguishes it from quinoline-diones (e.g., 3Aa) and pyridopyrimidine-diones (e.g., ). Fused ring systems influence receptor binding and metabolic stability.
- Methyl groups at positions 1 and 7 may reduce steric hindrance during receptor interaction .
- Biological Activity: The target compound’s A2A selectivity contrasts with pyrido[1,2-e]purine-diones targeting ThyX enzymes and oxazepino derivatives with broader adenosine receptor affinities .
Pharmacological and Physicochemical Properties
- Receptor Selectivity: The oxazolo[2,3-f]purine scaffold in the target compound favors A2A receptor binding, whereas oxazepino derivatives (e.g., Compound 62) exhibit less selectivity .
- Lipophilicity : The 3-phenylpropyl chain may increase logP compared to hydroxylmethyl-substituted analogs (e.g., 3Ab in ), affecting bioavailability.
- Thermal Stability: Quinoline-diones (e.g., 3Aa) show high melting points (>270°C) due to rigid aromatic cores , whereas the target compound’s melting point is uncharacterized in the evidence.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1,7-dimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step routes starting from purine or oxazole precursors. Key steps include:
- Cyclization : Formation of the oxazolo[2,3-f]purine core using acidic or basic conditions (e.g., H₂SO₄ or NaOH) to promote ring closure .
- Alkylation : Introduction of the 3-phenylpropyl group via nucleophilic substitution using alkyl halides (e.g., 3-phenylpropyl bromide) under inert atmospheres .
- Methylation : Dimethylation at positions 1 and 7 using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ .
- Purification : Chromatography (e.g., silica gel column) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies substituent positions and confirms methyl, phenylpropyl, and oxazole ring integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z: ~409.4 for C₂₁H₂₃N₅O₃) .
- HPLC : Assesses purity (>95%) using C18 reverse-phase columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable .
Q. What are the primary solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or ethanol. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation occurs at >100°C or under prolonged UV exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
- Solvent Optimization : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates during alkylation .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side-product formation .
- Table :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyclization | THF, 70°C, 12h | 75% → 88% |
| Alkylation | DMF, K₂CO₃, 50°C | 65% → 82% |
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) to ensure reproducibility .
- Structural Analogs : Compare activity with derivatives (e.g., 3-allyl or chlorophenyl variants) to isolate functional group contributions .
Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., CDK2 or EGFR). Focus on hydrogen bonds between the dione moiety and Lys33/Glu81 residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., phenylpropyl vs. methoxy groups) with inhibitory potency .
Q. What in vitro assays are recommended to evaluate anticancer potential?
- Methodological Answer :
- MTT/PrestoBlue : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation kits .
- Cell Cycle Analysis : Flow cytometry to assess G1/S phase arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
